molecular formula C7H11NO B1266632 2-Azabicyclo[2.2.2]octan-3-one CAS No. 3306-69-2

2-Azabicyclo[2.2.2]octan-3-one

Cat. No.: B1266632
CAS No.: 3306-69-2
M. Wt: 125.17 g/mol
InChI Key: CZVSOFLNEUYJRJ-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.2]octan-3-one is a nitrogen-containing heterocyclic compound with the molecular formula C7H11NO. This compound is characterized by a bicyclic structure that includes a nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Azabicyclo[2.2.2]octan-3-one involves the Beckmann rearrangement of norcamphor-derived oximes. In this process, norcamphor oximes are treated with benzenesulfonyl chloride or sulfuric acid and ammonium hydroxide, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

2-Azabicyclo[2.2.2]octan-3-one has significant potential in scientific research, particularly in the following areas:

    Chemistry: It serves as a key intermediate in the synthesis of various organic compounds.

    Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: This compound is explored for its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets and pathways. The nitrogen atom within its structure allows it to participate in various chemical reactions, influencing biological processes and potentially leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[2.2.2]octan-3-one is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2-azabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-5-1-3-6(8-7)4-2-5/h5-6H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVSOFLNEUYJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186718
Record name Cyclohexanecarboxylic acid, 4-amino-, lactam
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3306-69-2
Record name Cyclohexanecarboxylic acid, 4-amino-, lactam
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Record name 2-Azabicyclo[2.2.2]octan-3-one
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Record name Cyclohexanecarboxylic acid, 4-amino-, lactam
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Record name 2-azabicyclo[2.2.2]octan-3-one
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of ethyl 4-aminocyclohexanecarboxylate (0.6 g, 3.49 mmol), toluene (1 mL) in oil bath (170° C.) was heated for 2-3 h to dryness. After cooling to rt, the reaction mixture was diluted with water and extracted with ethyl acetate (3×30 mL). The combined organic layers were dried over Na2SO4. After filtration and concentration, 300 mg of the desired product was obtained by column chromatography purification. MS (ESI): 126 (MH+).
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Synthesis routes and methods III

Procedure details

Suspend 5% rhodium/carbon (2 g) in water (50 mL) and add 4-aminobenzoic acid (27.4 g, 200 mmol) and dilute to 200 mL with water. Shake the mixture at 50 psi for 4 days, filter through glass fiber and evaporate the solvent in vacuo to a white solid. Mix the solid with diphenyl ether and heat quickly to reflux for 20 minutes. Cool and partition between hexane and water. Separate the organic phase and wash with water. Combine the aqueous phases, treat with sodium hydrogen carbonate and subject to continuous extraction with methylene chloride overnight. Evaporate the methylene chloride extracts in vacuo to give 3-isoquinuclidone as a white solid.
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Synthesis routes and methods IV

Procedure details

cis-4-Aminocyclohexyl carboxylic acid (1.60 g, 11.2 mmol) was heated to 290° C. for 15 min. After completion of the reaction, the reaction mixture was suspended in DCM and filtered. The organic layer was evaporated to dryness to afford 1.20 g (86.3%) of 2-azabicyclo[2.2.2]octan-3-one as an off white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2-Azabicyclo[2.2.2]octan-3-one derivatives undergo ring fragmentation reactions?

A1: Yes, research indicates that N-chloro-2-azabicyclo[2.2.2]octan-3-one can undergo fragmentation under specific conditions. When subjected to peroxide-initiated or photochemical conditions, it yields 4-chlorocyclohexylamine derivatives. [] This suggests a possible pathway for the synthesis of substituted cyclohexylamine derivatives using this compound as a starting material.

Q2: How does the presence of a nitroso group affect the structure of this compound?

A2: Studies utilizing X-ray crystallography have revealed the structural impact of introducing a nitroso group to this compound. This research focused on determining the structure of various nitrosamides, including 2-nitroso-2-azabicyclo[2.2.2]octan-3-one. [] This type of structural information is crucial for understanding the potential reactivity and biological activity of this class of compounds.

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